molecular formula C10H8F3N3S B11787590 3-(Difluoromethyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazole CAS No. 1706453-17-9

3-(Difluoromethyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazole

Cat. No.: B11787590
CAS No.: 1706453-17-9
M. Wt: 259.25 g/mol
InChI Key: NVGSQNPPZUMNTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of difluoromethyl and 4-fluorobenzylthio groups attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide under basic conditions.

    Attachment of the 4-Fluorobenzylthio Group: The final step involves the nucleophilic substitution of the triazole ring with 4-fluorobenzylthiol in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the benzylthio group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted triazoles or benzylthio derivatives.

Scientific Research Applications

3-(Difluoromethyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The difluoromethyl and 4-fluorobenzylthio groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazole is unique due to the presence of both difluoromethyl and 4-fluorobenzylthio groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the triazole ring provides a distinct set of properties that can be leveraged in various applications.

Biological Activity

3-(Difluoromethyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazole is a novel compound within the triazole family, characterized by its unique difluoromethyl and fluorobenzyl substituents. This compound has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C9H8F2N4S
  • Molecular Weight : 232.25 g/mol
  • CAS Number : 1706453-17-9

The biological activity of triazole derivatives is often linked to their ability to interact with various biological targets, including enzymes and receptors. The difluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's efficacy in biological systems.

Antimicrobial Activity

Triazoles are known for their antimicrobial properties. Research has shown that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal activities. For instance:

  • A study indicated that triazole derivatives demonstrated potent activity against various Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) as low as 0.125 μg/mL against resistant strains like MRSA .

Anti-inflammatory Effects

Research into related triazole compounds has revealed their potential to modulate inflammatory responses:

  • In vitro studies on similar triazole derivatives showed a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). The most effective compounds reduced TNF-α production by approximately 44–60% .

Cytotoxicity and Antiproliferative Activity

The cytotoxic effects of triazole derivatives have been evaluated in various cellular models:

  • Compounds structurally related to this compound were tested for antiproliferative effects on cancer cell lines, showing variable levels of toxicity but generally maintaining high cell viability (above 90%) at lower concentrations .

Study on Related Triazole Derivatives

A comprehensive study synthesized several new triazole derivatives and assessed their biological activities:

  • Compounds Tested : Variants of 1,2,4-triazoles containing propanoic acid moieties.
  • Findings : Compounds exhibited low toxicity and significant anti-inflammatory effects. The most potent derivatives showed a marked decrease in cytokine release compared to controls .

Pharmacological Review

A review highlighted the broad pharmacological potential of 1,2,4-triazoles:

  • Activities Documented : Antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral properties were discussed. The review emphasized the importance of structural modifications in enhancing biological activity .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
5-(4-nitrophenyl)-4-methyl-4H-1,2,4-triazoleStructureContains a methyl group instead of difluoromethyl
3H-1,2,4-Triazole-3-thioneStructureLacks nitro and difluoromethyl substituents
5-(4-fluorophenyl)-4H-1,2,4-triazoleStructureSubstituted with fluorophenyl instead of nitrophenyl

Properties

CAS No.

1706453-17-9

Molecular Formula

C10H8F3N3S

Molecular Weight

259.25 g/mol

IUPAC Name

5-(difluoromethyl)-3-[(4-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole

InChI

InChI=1S/C10H8F3N3S/c11-7-3-1-6(2-4-7)5-17-10-14-9(8(12)13)15-16-10/h1-4,8H,5H2,(H,14,15,16)

InChI Key

NVGSQNPPZUMNTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NNC(=N2)C(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.